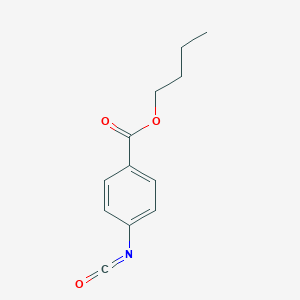

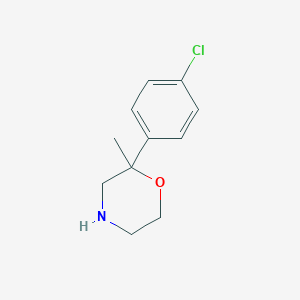

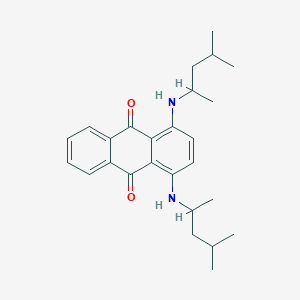

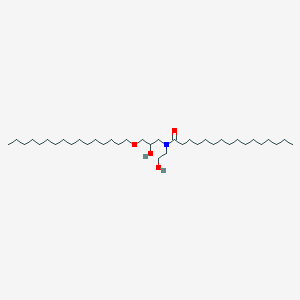

![molecular formula C42H36O24S6 B025538 4-Sulfocalix[6]arene Hydrate CAS No. 102088-39-1](/img/structure/B25538.png)

4-Sulfocalix[6]arene Hydrate

描述

Synthesis Analysis

The synthesis of calixarenes and their derivatives, including sulfonated versions like 4-sulfocalix[6]arene hydrate, involves base-catalyzed condensation reactions. For instance, p-phenylcalixarenes are synthesized from p-phenylphenol and formaldehyde, which can then be selectively converted to their sulfonated counterparts using sulfuric or chlorosulfonic acids (Makha & Raston, 2001).

Molecular Structure Analysis

The molecular structure of 4-sulfocalix[6]arene hydrate includes a calixarene backbone with sulfonate groups attached to it. These sulfonate groups enhance the compound's water solubility and facilitate the formation of crystalline hydrates with water molecules. The structure and behavior of these hydrates can be studied using quantum chemical methods, revealing details about the hydration and proton migration processes (Zyubina et al., 2015).

Chemical Reactions and Properties

4-Sulfocalix[6]arene hydrate participates in various chemical reactions due to its functional groups. For example, its sulfonated forms can act as efficient catalysts in the synthesis of acridinediones and xanthenes, offering advantages such as simple methodology, short reaction times, and high yields (Baghbanian et al., 2015).

Physical Properties Analysis

The physical properties of 4-sulfocalix[6]arene hydrate, such as solubility and crystal structure, are significantly influenced by its sulfonate groups. These groups not only enhance water solubility but also play a crucial role in the formation of crystalline structures with specific hydration numbers, demonstrating the compound's ability to form stable hydrates with a wide range of water molecules (Zyubina et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-sulfocalix[6]arene hydrate are defined by its ability to form complexes with various ions and molecules. This ability is attributed to the sulfonate groups that enhance its complexation and catalytic capabilities. For example, it has been used to complex UO2^2+ ions from aqueous solutions, allowing for the spectrophotometric analysis of uranyl at ppm levels (Liyanage et al., 1995).

科学研究应用

1. Electrochemical Biosensor

- Application Summary: 4-Sulfocalix6arene Hydrate has been used in the construction of a novel electrochemical biosensor for highly sensitive and simultaneous determination of ascorbic acid (AA), dopamine (DA), and uric acid (UA).

- Methods of Application: The biosensor is based on 4-sulfocalix6arene-functionalized carbon nanotubes (CNTs/SCX6) decorated with AuPt bimetallic nanoparticles. The morphology and structure of CNTs/SCX6-AuPt were characterized using Ultraviolet–visible (UV–Vis) spectrophotometry, transmission electron microscopy (TEM), energy dispersive X-ray spectroscopy (EDS) mapping, X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS). The electrooxidation activity of the biosensor was tested using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometric i–t curve.

2. Drug Delivery

- Application Summary: 4-Sulfocalix6arene Hydrate can be used to form an inclusion complex with nedaplatin to increase its solubility, stability, and bioavailability for efficient drug delivery.

3. Improvement of Physicochemical Properties

- Application Summary: 4-Sulfocalix6arene Hydrate has been used to improve the physicochemical properties of water-insoluble molecules. A complex of morin hydrate (MH) drug was prepared using p-sulfocalix6arene as a complexing agent to increase its water solubility, dissolution rate, and stability.

安全和危害

属性

IUPAC Name |

37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOUPTJVBGEDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)O)CC6=C(C(=CC(=C6)S(=O)(=O)O)CC7=C(C1=CC(=C7)S(=O)(=O)O)O)O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36O24S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369270 | |

| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1117.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sulfocalix[6]arene Hydrate | |

CAS RN |

102088-39-1 | |

| Record name | 37,38,39,40,41,42-Hexahydroxyheptacyclo[31.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene-5,11,17,23,29,35-hexasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Sulfocalix[6]arene Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。